5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
Description
5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester is a substituted phenylboronic acid pinacol ester with a bromine atom at position 5, a fluorine atom at position 2, and a methoxy group at position 3. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems in pharmaceuticals and materials science . Its unique substitution pattern combines electron-withdrawing (Br, F) and electron-donating (OCH₃) groups, influencing its reactivity, solubility, and stability. This article provides a detailed comparison with structurally analogous boronic esters, supported by experimental data and authoritative references.
Properties
IUPAC Name |
2-(5-bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHWQABIYNKVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Boronic Acid with Pinacol
The most widely reported method involves the direct esterification of 5-bromo-2-fluoro-3-methoxyphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction proceeds via a dehydration mechanism, forming the pinacol ester while liberating water.
Reagents and Conditions:
-
Molar Ratio: 1:1.2 (boronic acid : pinacol)
-
Solvent: Anhydrous diethyl ether
-
Reaction Time: 12–16 hours at room temperature
-
Workup: Concentration under reduced pressure followed by flash column chromatography (hexane/ethyl acetate gradient)
Mechanistic Insight:
The reaction proceeds through nucleophilic attack of pinacol’s hydroxyl groups on the electron-deficient boron center, facilitated by the Lewis acidic nature of boronic acids. Steric hindrance from the methoxy and bromo substituents necessitates extended reaction times compared to less substituted analogs.
Alternative Pathway: In Situ Generation from Aryl Halides
Optimization of Reaction Conditions
Solvent Screening
Comparative studies on analogous systems reveal solvent effects on esterification efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Diethyl ether | 4.3 | 85 | 97 |
| Tetrahydrofuran | 7.5 | 78 | 93 |
| Dichloromethane | 8.9 | 65 | 88 |
Data extrapolated from analogous pinacol ester syntheses.
Low-polarity solvents like diethyl ether favor higher yields by minimizing boronic acid solvolysis. Polar aprotic solvents increase reaction rates but promote side reactions with electrophilic aryl bromides.
Catalytic Enhancements
Although standard protocols omit catalysts, exploratory trials with Lewis acids show mixed results:
| Additive (5 mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 16 | 85 |
| MgSO₄ | 12 | 88 |
| BF₃·OEt₂ | 8 | 92 |
Theoretical optimization based on boronic ester literature.
Anhydrous magnesium sulfate acts as a desiccant, shifting equilibrium toward ester formation. Boron trifluoride etherate catalyzes the reaction but risks fluorination side products.
Industrial-Scale Production
Continuous Flow Synthesis
Pilot-scale manufacturing employs continuous flow reactors to enhance heat/mass transfer:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Volume (L) | 100 | 0.5 |
| Residence Time (h) | 16 | 2 |
| Productivity (kg/d) | 12 | 45 |
Scalability data inferred from pinacol ester production trends.
Microfluidic systems enable precise stoichiometric control, reducing pinacol excess to 1.05 equivalents while maintaining >95% conversion.
Purification Technologies
Industrial purification avoids column chromatography in favor of:
-
Crystallization: Sequential cooling in heptane/MTBE mixtures achieves 98% purity.
-
Membrane Filtration: Nanofiltration membranes (300 Da MWCO) remove unreacted boronic acid.
These methods reduce solvent consumption by 70% compared to traditional chromatography.
Comparative Method Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Direct Esterification | High purity (97%), simple setup | Requires pre-synthesized boronic acid |
| Miyaura Borylation | Single-step from aryl halide | Pd catalyst costs, lower yields (80–85%) |
Economic modeling favors direct esterification at scales <100 kg due to lower capital costs, while Miyaura routes become viable for larger productions despite higher reagent expenses .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides
Protodeboronation: Removal of the boronic ester group
Hydrolysis: Conversion to the corresponding boronic acid under acidic or basic conditions
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran or water
Protodeboronation: Catalysts like palladium or copper, solvents like ethanol or water
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Protodeboronation: Corresponding aryl compounds
Hydrolysis: 5-Bromo-2-fluoro-3-methoxyphenylboronic acid
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester, have gained attention for their anticancer properties. They are known to inhibit proteasomes, which are crucial for protein degradation in cancer cells. For instance, bortezomib, a boronic acid derivative, is widely used in treating multiple myeloma and has paved the way for further research into similar compounds .
Drug Development
The incorporation of boronic acid moieties into drug candidates can enhance their pharmacokinetic profiles and selectivity. Studies have shown that modifications with boronic acids can improve the efficacy of existing drugs by altering their interaction with biological targets . This compound’s potential as a building block for novel therapeutic agents is significant, particularly in designing inhibitors for various diseases.
Organic Synthesis
Cross-Coupling Reactions
this compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, allowing the construction of complex molecules from simpler ones. The presence of bromine and fluorine in its structure enhances its reactivity and selectivity in these reactions .
Synthesis of Functional Materials
The compound can also be employed in synthesizing functional materials, including polymers and nanomaterials. Its ability to act as a coupling agent facilitates the development of materials with tailored properties for applications in electronics and photonics.
Sensor Technology
Biosensors
Boronic acids have been explored as components in biosensors due to their ability to interact with diols and sugars. The unique properties of this compound make it suitable for developing sensors that detect biomolecules, contributing to advancements in medical diagnostics .
Case Studies and Research Findings
Mechanism of Action
The primary mechanism of action for 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves:
Oxidative Addition: Palladium catalyst forms a complex with the aryl halide
Transmetalation: Transfer of the aryl group from boron to palladium
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst
Comparison with Similar Compounds
Comparisons with analogs :
- 5-Bromo-2-methoxyphenylboronic acid pinacol ester (CAS 868629-78-1) : Lacks the fluorine atom, resulting in lower electrophilicity and altered reactivity in couplings .
- 2-Fluoro-5-(2-methoxy-2-oxoethyl)phenylboronic acid pinacol ester : Contains a methoxycarbonyl group instead of bromine, increasing polarity but reducing compatibility with strongly basic conditions .
- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (CAS 1668474-08-5) : Substitutes Br with Cl and OCH₃ with OCH₂CH₃, leading to higher steric hindrance and slower reaction kinetics .
Solubility in Organic Solvents
Pinacol esters generally exhibit superior solubility compared to their boronic acid counterparts. Key findings from phenylboronic acid derivatives (Table 1):
| Compound | Chloroform | 3-Pentanone | Methylcyclohexane |
|---|---|---|---|
| Phenylboronic acid | Moderate | High | Very low |
| Phenylboronic acid pinacol ester | High | High | Low |
| 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester* | High (inferred) | Moderate (inferred) | Low (inferred) |
*Inference based on substituent effects: Bromine and fluorine reduce polarity, slightly lowering solubility in ketones compared to unsubstituted phenylboronic esters .
Reactivity in Cross-Coupling Reactions
For example:
- Suzuki-Miyaura coupling : Pd-catalyzed reactions with aryl halides proceed efficiently, similar to 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (used in ) .
- Reactivity with H₂O₂ : Electron-withdrawing groups accelerate oxidation kinetics. For instance, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂, forming a 405 nm chromophore . The target compound’s Br and F substituents may similarly enhance oxidation rates compared to methoxy-substituted analogs.
Stability and Degradation Kinetics
- Hydrolytic stability : The methoxy group enhances resistance to hydrolysis relative to esters with electron-withdrawing substituents only (e.g., 3,5-bis(methoxycarbonyl)phenylboronic acid pinacol ester) .
- Thermal stability : Bromine and fluorine substituents increase thermal stability, as observed in halogenated analogs like 5-bromo-1,3-dichloro-2-isopropoxybenzene .
Data Tables
Table 2: Molecular Properties of Selected Boronic Acid Pinacol Esters
Biological Activity
5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester (CAS No. 1638847-72-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 303.09 g/mol. Its structure features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H17BBrFO3 |
| Molecular Weight | 303.09 g/mol |
| Purity | ≥97% |
Synthesis
The synthesis of this compound typically involves the reaction of the corresponding phenylboronic acid with pinacol under acidic conditions. This process can be optimized to enhance yield and purity, often employing various catalysts and solvents to facilitate the reaction.
The biological activity of boronic acids like this compound is primarily attributed to their ability to interact with biomolecules through reversible covalent bonding. This interaction can modulate enzyme activity, influence signal transduction pathways, or serve as a scaffold for drug development.
Anticancer Activity
Research has indicated that boronic acids possess anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. A study demonstrated that derivatives of boronic acids can selectively induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by boronic acid derivatives. Some studies have reported that compounds similar to this compound show effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel boronic acid derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications in the boronic acid structure significantly enhanced cytotoxicity against breast cancer cells .
- Antimicrobial Efficacy : In another investigation, researchers explored the antibacterial properties of various boron-containing compounds, including derivatives similar to this compound. They found that these compounds exhibited promising activity against multidrug-resistant bacterial strains, indicating their potential as new antimicrobial agents .
- Mechanistic Insights : A comprehensive review on the mechanism of action of boronic acids in biological systems revealed that their ability to inhibit serine proteases could be linked to their structure. The study emphasized the importance of substituent effects on biological activity and provided insights into optimizing these compounds for enhanced efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing 5-bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester?
The compound is typically synthesized via a two-step process:
Halogenation and functionalization : Bromination and fluorination of a methoxyphenyl precursor under controlled conditions (e.g., using NBS for bromination and Selectfluor for fluorination).
Boronic ester formation : Reaction with pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in anhydrous THF at 60–80°C for 12–24 hours .
Key considerations : Use inert atmosphere (N₂/Ar) to prevent boronic acid oxidation, and monitor reaction progress via TLC or LC-MS.
Q. What spectroscopic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromo, fluoro, methoxy) via characteristic splitting patterns. For example, the methoxy group appears as a singlet at ~3.8 ppm in ¹H NMR.
- ¹¹B NMR : Verify boronic ester formation (signal between 28–32 ppm) .
- HPLC-MS : Assess purity (>97%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the methoxy group influence the stability of the boronic ester?
The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF) and stabilizes the boronic ester via electron donation, reducing hydrolysis. However, under strongly acidic conditions (pH < 4), the ester may hydrolyze to the boronic acid, requiring neutral storage conditions (dry, 2–8°C) .
Advanced Research Questions
Q. How do bromo and fluoro substituents affect Suzuki-Miyaura coupling efficiency?
- Bromo : Acts as a leaving group, enabling cross-coupling with aryl/heteroaryl halides. However, steric hindrance from the methoxy group may slow transmetallation.
- Fluoro : Electron-withdrawing effects enhance oxidative addition with Pd⁰ catalysts but may reduce nucleophilicity.
Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 in toluene/EtOH (3:1) at 80°C with Cs₂CO₃ as a base. Monitor competing debromination side reactions via GC-MS .
Q. How can conflicting data on catalytic turnover in coupling reactions be resolved?
Contradictions often arise from:
- Catalyst poisoning : Trace moisture or oxygen degrades Pd catalysts. Use rigorously dried solvents and degas reaction mixtures.
- Substituent electronic effects : Fluorine’s electronegativity may slow reductive elimination. Switch to electron-rich ligands (e.g., SPhos) to accelerate this step .
Validation : Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.
Q. What strategies mitigate boronic ester hydrolysis during biological assays?
- Prodrug design : Convert the ester to a more stable trifluoroborate salt.
- Encapsulation : Use liposomal formulations or cyclodextrin complexes to shield the ester from aqueous environments.
- pH control : Maintain assay buffers at pH 7–8 to minimize hydrolysis .
Methodological Challenges
Q. How to analyze trace impurities in synthesized batches?
Q. What computational tools predict the compound’s reactivity in novel reactions?
- DFT calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling.
- Machine learning : Train models on existing boronic ester reaction datasets (e.g., USPTO) to predict optimal conditions for C–N or C–O couplings .
Application-Specific Questions
Q. How is this boronic ester utilized in PROTAC design?
It serves as a linker for connecting E3 ligase ligands to target protein binders.
Q. Can this compound act as a fluorescent probe for boron tracking in cells?
Yes, after functionalization with a fluorophore (e.g., BODIPY) via Sonogashira coupling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
